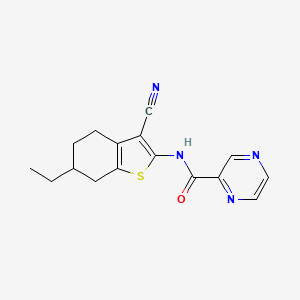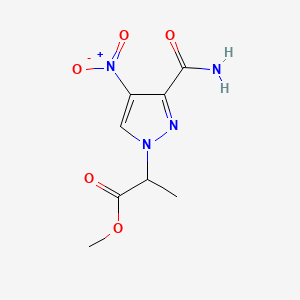![molecular formula C10H8F3N3O2 B10907073 Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10907073.png)
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound known for its unique structural features and diverse applications in scientific research. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring system combining pyrazole and pyrimidine moieties. The presence of a trifluoromethyl group at the 7-position and an ethyl ester at the 2-carboxylate position enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. One common method includes the reaction of 3-aminopyrazole with ethyl 2,2,2-trifluoroacetoacetate under acidic conditions, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form new heterocyclic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mécanisme D'action
The mechanism of action of Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes or receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: The compound may inhibit the NF-kB pathway, reducing inflammation and apoptosis in neuronal cells.
Similar Compounds:
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Triazole-Pyrimidine Hybrids: Compounds combining triazole and pyrimidine rings, showing similar biological activities.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other derivatives. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H8F3N3O2 |
|---|---|
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-8-14-4-3-7(10(11,12)13)16(8)15-6/h3-5H,2H2,1H3 |
Clé InChI |
NLEAUCAWYARGSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN2C(=CC=NC2=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10907003.png)
![5-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10907006.png)
![methyl 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B10907010.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]prop-2-enal](/img/structure/B10907011.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B10907012.png)
![N~2~-{3-[1-((E)-2-{5-[2-((E)-1-{3-[(2-Furylcarbonyl)amino]phenyl}ethylidene)hydrazino]-5-oxopentanoyl}hydrazono)ethyl]phenyl}-2-furamide](/img/structure/B10907013.png)

methanone](/img/structure/B10907035.png)
methanone](/img/structure/B10907043.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10907057.png)
![1-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]propanimidoyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B10907058.png)
